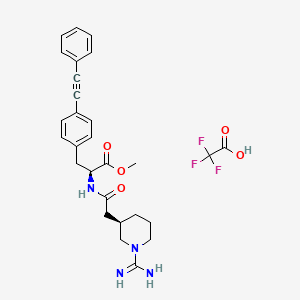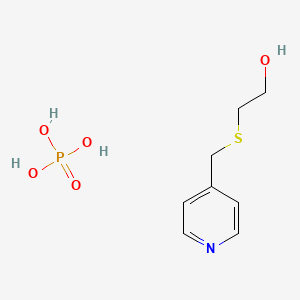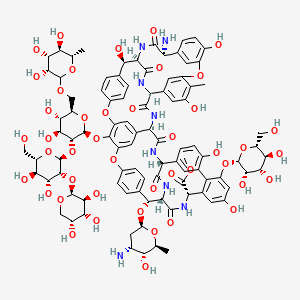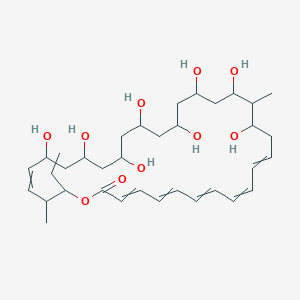
Ro 26-4550 trifluoroacetate
Vue d'ensemble
Description
Ro 26-4550 trifluoroacetate is a competitive reversible inhibitor of interleukin-2 (IL-2) binding to its receptor . It is a small-molecule IL-2 inhibitor . The chemical name is N - [ [ (3 R)-1- (Aminoiminomethyl)-3-piperidinyl]acetyl]-4- (phenylethynyl)- L -phenylalanine methyl ester trifluoroacetate .
Molecular Structure Analysis
The molecular formula of Ro 26-4550 trifluoroacetate is C28H31F3N4O5 . The molecular weight is 560.57 . The structure includes a piperidinyl group, a phenylethynyl group, and a phenylalanine methyl ester group .Chemical Reactions Analysis
Ro 26-4550 trifluoroacetate is a reversible inhibitor which prevents binding between interleukin-2 (IL-2) and its receptor (IL-2R α-subunit). It appears to compete with IL-2Rα for its binding site on IL-2 .Physical And Chemical Properties Analysis
Ro 26-4550 trifluoroacetate appears as a powder . It is soluble to 50 mM in DMSO and to 5 mM in ethanol . It should be stored in a desiccated state at -20°C .Applications De Recherche Scientifique
Interleukin-2 (IL-2) Binding Inhibition
Ro 26-4550 trifluoroacetate is a competitive reversible inhibitor of interleukin-2 (IL-2) binding to its receptor . It competes with the IL-2 receptor alpha subunit (IL-2Rα) for its binding site on IL-2 . This makes it a valuable tool in research involving the IL-2/IL-2Rα interaction.
T-Cell Growth Regulation
Interleukin-2 (IL-2) plays a predominant role in the growth of activated T cells . By inhibiting the binding of IL-2 to its receptor, Ro 26-4550 trifluoroacetate can potentially regulate the growth of these cells . This could be particularly useful in studies related to immune response and autoimmune disorders.
Cytokine Research
As an inhibitor of a key cytokine (IL-2), Ro 26-4550 trifluoroacetate can be used in cytokine research . It can help researchers understand the role of cytokines in various biological processes and diseases.
Mécanisme D'action
Target of Action
Ro 26-4550 trifluoroacetate is a competitive reversible inhibitor that primarily targets the binding of interleukin-2 (IL-2) to its receptor . IL-2 is a cytokine that plays a predominant role in the growth of activated T cells .
Mode of Action
Ro 26-4550 trifluoroacetate competes with the IL-2 receptor alpha subunit (IL-2Rα) for its binding site on IL-2 . This competition prevents the binding between IL-2 and its receptor, thereby inhibiting the interaction of IL-2 with IL-2Rα .
Biochemical Pathways
The inhibition of IL-2 binding to its receptor by Ro 26-4550 trifluoroacetate affects the IL-2/IL-2Rα signaling pathway . This pathway is crucial for the growth of activated T cells . By inhibiting this interaction, Ro 26-4550 trifluoroacetate can potentially influence the proliferation and function of these cells.
Pharmacokinetics
It is known that the compound is soluble to 50 mm in dmso and to 5 mm in ethanol , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of Ro 26-4550 trifluoroacetate’s action primarily involve the inhibition of IL-2/IL-2Rα interaction . This inhibition can potentially affect the growth and function of activated T cells, which are regulated by IL-2 .
Action Environment
It is recommended to store the compound at -20°c , suggesting that temperature could be a factor influencing its stability.
Orientations Futures
Ro 26-4550 trifluoroacetate has been withdrawn from sale for commercial reasons . The future directions of this compound are not clear from the available information.
Relevant Papers The compound has been cited in 2 publications . One of the papers is “Discovery of a potent small molecule IL-2 inhibitor through fragment assembly” by Braisted et al (2003) . Unfortunately, I couldn’t retrieve more details about these papers.
Propriétés
IUPAC Name |
methyl (2S)-2-[[2-[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl]amino]-3-[4-(2-phenylethynyl)phenyl]propanoate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3.C2HF3O2/c1-33-25(32)23(29-24(31)17-22-8-5-15-30(18-22)26(27)28)16-21-13-11-20(12-14-21)10-9-19-6-3-2-4-7-19;3-2(4,5)1(6)7/h2-4,6-7,11-14,22-23H,5,8,15-18H2,1H3,(H3,27,28)(H,29,31);(H,6,7)/t22-,23+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMWPONRCOSTMK-RFPXDPOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C#CC2=CC=CC=C2)NC(=O)CC3CCCN(C3)C(=N)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)C#CC2=CC=CC=C2)NC(=O)C[C@H]3CCCN(C3)C(=N)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31F3N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587904 | |
| Record name | Trifluoroacetic acid--methyl N-{[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl}-4-(phenylethynyl)-L-phenylalaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ro 26-4550 trifluoroacetate | |
CAS RN |
1217448-66-2, 193744-04-6 | |
| Record name | L-Phenylalanine, N-[2-[(3R)-1-(aminoiminomethyl)-3-piperidinyl]acetyl]-4-(2-phenylethynyl)-, methyl ester, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217448-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoroacetic acid--methyl N-{[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl}-4-(phenylethynyl)-L-phenylalaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(6S,6As,9S)-3,6-dihydroxy-2,9-dimethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1679402.png)
![3,9-Dihydroxy-2-methoxy-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione](/img/structure/B1679403.png)

![1-[(E)-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylideneamino]-3-prop-2-enylthiourea](/img/structure/B1679407.png)

![(3E,5E)-1-methyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B1679409.png)

![7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B1679411.png)